
2-Hydroxy-5-(cyclopentyl)pyrazine
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Overview
Description
2-Hydroxy-5-(cyclopentyl)pyrazine is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with a hydroxy group at the 2-position and a cyclopentyl group at the 5-position. Compounds with pyrazine rings are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(cyclopentyl)pyrazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-diaminopyrazine with cyclopentanone in the presence of a suitable catalyst can yield the desired compound. The reaction typically requires heating and may involve solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(cyclopentyl)pyrazine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The pyrazine ring can be reduced under specific conditions.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-5-(cyclopentyl)pyrazine.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
2-Hydroxy-5-(cyclopentyl)pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(cyclopentyl)pyrazine involves its interaction with specific molecular targets. The hydroxy group and the pyrazine ring can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methylpyrazine: Similar structure but with a methyl group instead of a cyclopentyl group.
2-Hydroxy-5-ethylpyrazine: Similar structure but with an ethyl group instead of a cyclopentyl group.
2-Hydroxy-5-phenylpyrazine: Similar structure but with a phenyl group instead of a cyclopentyl group.
Uniqueness
2-Hydroxy-5-(cyclopentyl)pyrazine is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. The cyclopentyl group can provide steric hindrance and affect the compound’s interaction with other molecules, potentially leading to distinct properties and applications compared to its analogs.
Biological Activity
2-Hydroxy-5-(cyclopentyl)pyrazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
Research indicates that this compound exhibits a variety of biological activities, including:
- Antimicrobial Properties : Studies have suggested that this compound may possess antimicrobial effects, potentially making it useful in combating infections.
- Anticancer Properties : There is growing interest in the anticancer potential of pyrazine derivatives, including this compound, due to their ability to interact with specific cellular targets.
The mechanism of action for this compound involves its interaction with biological molecules through hydrogen bonding and other interactions facilitated by its hydroxy group and pyrazine ring. These interactions can modulate the activity of various enzymes, receptors, and proteins, leading to diverse biological effects .
Antimicrobial Activity
Research has indicated that this compound may inhibit the growth of several bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Bacillus subtilis in preliminary studies. The compound's structure allows for effective binding to bacterial cell membranes, disrupting their integrity and function.
Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 10 |
Bacillus subtilis | 12 | 10 |
Anticancer Activity
In vitro studies have demonstrated the potential of this compound as an anticancer agent. It has been evaluated against various cancer cell lines, showing significant cytotoxic effects.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (breast cancer) | 10.4 | Induction of apoptosis |
HeLa (cervical cancer) | 9.1 | Cell cycle arrest |
These findings suggest that the compound may induce apoptosis in cancer cells while sparing normal cells, which is crucial for developing targeted therapies.
Case Studies
- Antimicrobial Efficacy : A study conducted by Nguyen et al. highlighted the antimicrobial properties of various pyrazine derivatives, including this compound. The compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for further development in antimicrobial therapy .
- Cancer Research : A comprehensive review on pyrazine derivatives noted that compounds similar to this compound showed promising results in inhibiting tumor growth in preclinical models. The review emphasized the need for further exploration into the structure-activity relationship to optimize efficacy and reduce toxicity .
Properties
IUPAC Name |
5-cyclopentyl-1H-pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c12-9-6-10-8(5-11-9)7-3-1-2-4-7/h5-7H,1-4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVUWDDBNFTUBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CNC(=O)C=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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